N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20N2O3S2 and its molecular weight is 436.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that includes the formation of the benzothiazole moiety followed by acetamide formation. The general synthetic pathway can be summarized as follows:
- Formation of Benzothiazole : The initial step involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole derivative.
- Acetamide Formation : This is followed by reacting the benzothiazole with an aryl sulfonamide in the presence of acetic anhydride to yield the final acetamide product.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. For instance, a study demonstrated that benzothiazole derivatives exhibit significant inhibitory effects on various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .
Table 1: Anticancer Activity of Benzothiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A431 | 1.5 | Induction of apoptosis |
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A549 | 1.0 | Inhibition of IL-6 and TNF-α |
Compound 4i | HOP-92 | 1.8 | Cell cycle arrest |
The mechanism involves apoptosis induction through caspase activation and inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, which are known to promote tumor growth and metastasis .
2.2 Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In vitro studies indicated that this compound significantly downregulated inflammatory markers in macrophages treated with lipopolysaccharides (LPS), thereby demonstrating its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
-
Caspase Activation : The compound promotes apoptosis through the activation of caspases, which are crucial for programmed cell death.
Caspase Activation Caspase 3→Apoptosis
- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in inflammatory responses and tumor progression.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
Case Study 1: Anticancer Efficacy
A study conducted on various benzothiazole derivatives, including our compound, revealed significant anticancer efficacy against human cancer cell lines. The results indicated that modifications on the benzothiazole structure could enhance cytotoxicity and selectivity towards cancer cells .
Case Study 2: Anti-inflammatory Properties
In a separate investigation, this compound was tested for its anti-inflammatory effects in a murine model of arthritis. The results showed a marked reduction in joint swelling and inflammatory markers compared to controls, suggesting its therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-15-3-12-20-21(13-15)29-23(25-20)17-6-8-18(9-7-17)24-22(26)14-16-4-10-19(11-5-16)30(2,27)28/h3-13H,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYFJGSYQBETOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.